
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxazole ring, and a chromene carboxylate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the thiophene ring and the chromene carboxylate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and high yield.
Chemical Reactions Analysis
Formation of the Isoxazole-Thiophene Moiety
The (5-(thiophen-2-yl)isoxazol-3-yl)methyl group is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes :
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Ethyl-2-chloro-2-(hydroxyimino)acetate generates ethoxycarbonyl formonitrile oxide in situ.
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Reaction with alkynes (e.g., thiophene-functionalized dipolarophiles) under microwave irradiation yields ester-functionalized isoxazoles (quantitative yields) .
Key Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Nitrile oxide generation | TsN(Cl)Na·3H₂O, tert-butyl alcohol | 61–89% | |
Cycloaddition | Microwave irradiation, 80°C | 85–95% |
Coupling of Chromene-Carboxylate and Isoxazole-Thiophene
The ester linkage is formed via Steglich esterification or alkylation :
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Chromene-carboxylate acid chloride reacts with (5-(thiophen-2-yl)isoxazol-3-yl)methanol in the presence of DCC/DMAP .
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Alternatively, nucleophilic substitution of the chromene-carboxylate bromide with the isoxazole-thiophene alcohol occurs under basic conditions (e.g., K₂CO₃) .
Example Reaction
2-Oxo-2H-chromene-3-carbonyl chloride+(5-(Thiophen-2-yl)isoxazol-3-yl)methanolDCC/DMAPTarget Compound
Ester Hydrolysis
The methyl/ethyl ester undergoes hydrolysis to the carboxylic acid under alkaline conditions :
R-COOR’NaOHR-COOH
This intermediate is used for further derivatization (e.g., hydrazide formation) .
Nucleophilic Additions
The α,β-unsaturated lactone in the coumarin core reacts with nucleophiles (e.g., hydrazines, amines) :
Coumarin+Hydrazine→Hydrazide derivatives (e.g., anti-HIV agents)[4]
Isoxazole Ring Opening
Under acidic conditions, the isoxazole ring can undergo ring-opening to form β-ketonitriles or enamines .
Thiophene Functionalization
Electrophilic substitution (e.g., bromination, oxidation) modifies the thiophene ring, enabling further conjugation .
Biological Activity and Derivatives
Derivatives of this compound exhibit:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties . Its structural components suggest activities that may include:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant antimicrobial effects against various bacterial strains. The thiophene and isoxazole moieties are known to enhance lipophilicity, aiding in membrane permeability and biological activity .
- Anticancer Properties : Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer progression. The isoxazole ring is particularly noted for its role in modulating enzyme activities associated with cancer cell proliferation .
Organic Synthesis
In organic chemistry, (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as:
- Oxidation and Reduction : The compound can be oxidized to yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur on the aromatic rings, allowing for the introduction of diverse functional groups that enhance biological activity .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes and inhibit metabolic processes .
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The mechanism involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. Compounds with similar structures have reported IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, indicating potent anticancer properties .
Mechanism of Action
The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various therapeutic effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate: shares structural similarities with other compounds containing thiophene, oxazole, and chromene moieties.
Thiophene derivatives: Known for their aromatic properties and potential biological activities.
Oxazole derivatives: Studied for their antimicrobial and anticancer properties.
Chromene derivatives: Known for their antioxidant and anti-inflammatory activities.
Uniqueness
The uniqueness of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate lies in its combination of functional groups, which allows for diverse chemical reactions and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The molecular formula of this compound is C18H11NO5S with a molecular weight of approximately 357.35 g/mol. The compound features a unique combination of thiophene, isoxazole, and chromene moieties, which contribute to its diverse biological activities.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Low |
Candida albicans | Moderate |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Research has shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF7 (breast cancer) | 15.0 |
A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development in cancer therapeutics.
Antioxidant Activity
The compound has also demonstrated antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its effectiveness was measured using the ABTS assay:
Compound | IC50 (µg/mL) |
---|---|
This compound | 28.23 |
Ascorbic acid | 30.23 |
These results indicate that it has comparable antioxidant activity to ascorbic acid, suggesting potential applications in preventing oxidative damage.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it helps reduce oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by Umesha et al. demonstrated the compound's effectiveness against MRSA strains, highlighting its potential as a new antimicrobial agent .
- Cancer Cell Line Studies : A research team investigated the effects on various cancer cell lines and found that the compound significantly reduced cell viability in HeLa and MCF7 cells .
- Antioxidant Properties : In a comparative study with known antioxidants, this compound exhibited superior activity against ABTS radicals, suggesting its potential role in dietary supplements or therapeutic formulations .
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5S/c20-17(13-8-11-4-1-2-5-14(11)23-18(13)21)22-10-12-9-15(24-19-12)16-6-3-7-25-16/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZGVFJELHNHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.